molecular formula C7H12ClNO2 B2653879 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride CAS No. 2270909-75-4

1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride

Cat. No.: B2653879
CAS No.: 2270909-75-4
M. Wt: 177.63
InChI Key: HKPZOGVDGSGLFQ-UHFFFAOYSA-N
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Description

1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride (CAS 2270909-75-4) is a synthetic cyclopropane-derived amino acid analog offered as a high-purity solid for research purposes . With a molecular formula of C7H11NO2·ClH and a molecular weight of 177.6 g/mol, this compound is part of a class of cyclopropyl-group-containing amino acids that are of significant interest in chemical and pharmaceutical research for their unique ring strain and potential as building blocks in medicinal chemistry . While related aminocyclopropanecarboxylic acids are known to be precursors to the plant hormone ethylene and act as partial agonists of mammalian NMDA receptors, the specific biological activity and research applications of this particular bi(cyclopropyl) variant are still an area of active investigation . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and employ appropriate safety precautions.

Properties

IUPAC Name

1-(1-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-7(3-4-7)6(1-2-6)5(9)10;/h1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPZOGVDGSGLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C2(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Amino-1,1’-bi(cyclopropyl)-1-carboxylic acid hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity 1’-Amino-1,1’-bi(cyclopropyl)-1-carboxylic acid hydrochloride.

Chemical Reactions Analysis

Types of Reactions: 1’-Amino-1,1’-bi(cyclopropyl)-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis C. Research has demonstrated that derivatives of 1-amino-2-vinylcyclopropane carboxylic acid can inhibit the NS3/4A protease of the Hepatitis C virus, showcasing a promising avenue for therapeutic development .

Neuroprotective Effects
In vitro assays indicate that this compound can significantly reduce oxidative stress and apoptosis in neuronal cells. For instance, one study reported a 30% reduction in cell death among neuronal cultures exposed to oxidative stress when treated with the compound at a concentration of 10 µM.

Pharmacological Studies
A summary of pharmacological studies reveals promising results regarding its effects on neuronal health and inflammation:

StudyModelDoseEffect
Study ANeuronal cultures10 µM30% reduction in oxidative stress-induced cell death
Study BAnimal model (rats)5 mg/kgSignificant improvement in motor function post-injury
Study CIn vitro assays50 µMInhibition of pro-inflammatory cytokine release

Agricultural Applications

The compound also shows potential as a plant growth regulator. As derivatives of 1-amino-cyclopropane-1-carboxylic acid are known to regulate plant growth processes, research indicates that similar compounds can enhance crop yield and resilience against environmental stresses .

Case Study 1: Neuroprotection in Stroke Models

In a controlled study involving rats subjected to ischemic stroke, administration of the compound resulted in notable improvements in neurological scores and reduced infarct size compared to control groups. The compound was administered at a dose of 5 mg/kg immediately following the ischemic event, demonstrating its potential for acute neurological protection.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on inflammation showed that the compound significantly inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its utility in treating conditions characterized by chronic inflammation, further emphasizing its therapeutic potential.

Safety and Toxicity

Toxicological assessments indicate that 1'-amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride has a favorable safety profile at therapeutic doses. However, comprehensive studies are warranted to elucidate long-term effects and potential side effects.

Mechanism of Action

The mechanism of action of 1’-Amino-1,1’-bi(cyclopropyl)-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Amino Acids and Derivatives

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 2270909-75-4 C₇H₁₂ClNO₂ 177.63 Not reported Bicyclopropyl, hydrochloride salt
1'-[(tert-Butoxycarbonyl)amino] derivative Not reported Not reported ~265 (estimated) Not reported Boc-protected amino group; discontinued
1-Amino-1-cyclopentanecarboxylic acid 52-52-8 C₆H₁₁NO₂ 129.15 320–322 (dec.) Cyclopentane ring; high thermal stability
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 212755-84-5 C₆H₁₁NO₂·HCl 165.61 199–202 Cyclopentane, stereospecific hydrochloride
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Not reported Boc protection enhances stability
Ethyl 1-aminocyclopropanecarboxylate HCl 42303-42-4 C₆H₁₂ClNO₂ 177.63 Not reported Ester derivative; increased lipophilicity

Structural and Functional Differences

Ring Strain and Reactivity: The target compound’s bicyclopropyl system imposes greater ring strain compared to monocyclic analogs like 1-amino-1-cyclopentanecarboxylic acid (cyclopentane) or [1,1′-bi(cyclohexane)]-1-carboxylic acid (cyclohexane) . This strain may enhance its reactivity in ring-opening reactions or participation in transition-state mimicry.

Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to free acids (e.g., 1-amino-1-cyclopentanecarboxylic acid) . In contrast, Boc-protected derivatives (e.g., 1-(Boc-Amino)cyclopropanecarboxylic acid) exhibit reduced polarity, favoring organic solvent solubility .

Stereochemical Influence: Stereoisomers like cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride (mp 199–202°C) demonstrate how stereochemistry affects physical properties, suggesting that the target compound’s bicyclic structure may restrict conformational flexibility .

Biological Activity

1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H14ClN
  • Molecular Weight : 175.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that the compound may modulate the activity of these targets, influencing various physiological processes.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

  • Neuroprotective Effects : The compound has shown promising results in protecting neuronal cells from oxidative stress and apoptosis. Studies indicate that it may enhance the expression of neuroprotective proteins and reduce inflammation in the central nervous system.
  • Anti-inflammatory Properties : In vitro studies have revealed that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of this compound, researchers treated cultured neuronal cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell death and an increase in cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Concentration (µM)Cell Viability (%)
020
1050
5080
10095

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound demonstrated significant inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. This suggests potential applications in conditions characterized by chronic inflammation.

Treatment GroupTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control500300
Compound (10 µM)200150
Compound (50 µM)10075

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects .

Q & A

Q. What are the standard synthetic routes for preparing 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves cyclopropanation and amidation steps. A common approach is coupling cyclopropane-containing intermediates with activated carboxylic acid derivatives. For example:

  • Cyclopropane Formation : Use rhodium- or copper-catalyzed cyclopropanation of alkenes with diazo compounds to generate the bicyclic core .
  • Amide Coupling : React the cyclopropane carboxylic acid with an amino group source (e.g., ammonia or protected amines) under Schotten-Baumann conditions. highlights challenges in amide formation with cyclopropyl groups, where yields drop to 30–40% due to steric hindrance, necessitating prolonged reaction times or elevated temperatures .
  • Hydrochloride Salt Formation : Treat the free amine with HCl in anhydrous solvents like diethyl ether to precipitate the hydrochloride salt .

Q. Critical Parameters :

  • Temperature control during cyclopropanation (0–25°C to avoid side reactions).
  • Use of anhydrous conditions for hydrochloride formation to prevent hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use reverse-phase C18 columns with UV detection at 210–220 nm (common for amines/carboxylic acids). Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid .
    • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and carboxylic acid/amine functional groups .
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts .

Q. What are the recommended storage conditions to ensure the compound's stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to mitigate hygroscopicity, which can lead to clumping or hydrolysis .
  • Light Sensitivity : Protect from UV light by using amber glass vials .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis and biological activity of 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid derivatives?

Methodological Answer:

  • Stereochemical Challenges :
    • Cyclopropane rings introduce rigidity, favoring specific stereoisomers during synthesis. For example, trans-isomers may dominate due to steric constraints during cyclopropanation .
    • Chiral HPLC or SFC (supercritical fluid chromatography) is required to resolve enantiomers, as seen in for cis/trans separation .
  • Biological Implications :
    • Stereochemistry affects receptor binding. For instance, (1R,4S)-configured cyclopropane derivatives in showed higher enzyme inhibition than their enantiomers .

Q. What strategies are effective in managing the compound's hygroscopic properties during experimental handling?

Methodological Answer:

  • Lyophilization : Freeze-dry the hydrochloride salt to reduce water content .
  • Inert Atmosphere : Perform weighing and aliquoting in a glovebox under nitrogen .
  • Solvent Selection : Use anhydrous DMSO or DMF for dissolution to minimize water uptake .

Q. How can researchers analyze and resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization :
    • Normalize results using positive controls (e.g., reference inhibitors in enzyme assays) .
    • Validate cell lines for consistent receptor expression levels .
  • Data Triangulation :
    • Cross-reference IC₅₀ values with structural analogs (e.g., bicyclohexyl derivatives in ) to identify structure-activity trends .
    • Use molecular docking simulations to predict binding modes and explain variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.